molecular formula C16H11Cl3O B2658927 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone CAS No. 338401-29-9

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone

Cat. No.: B2658927
CAS No.: 338401-29-9
M. Wt: 325.61
InChI Key: XJKMUAOIBCQARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C16H11Cl3O It is known for its unique structure, which includes a cyclopropyl group attached to a methanone moiety, flanked by chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-chlorophenyl)acetonitrile with 2,4-dichlorobenzyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired cyclopropylmethanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropyl group is known to impart rigidity to the molecule, which can influence its binding affinity and specificity. The chlorinated phenyl groups may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]amine: Contains an amine group instead of a ketone.

    (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]carboxylic acid: Features a carboxylic acid group instead of a ketone.

Uniqueness

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3O/c17-10-3-1-9(2-4-10)16(20)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKMUAOIBCQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.